CID 22723865
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Description
CID 22723865 is a useful research compound. Its molecular formula is C12H17N5O5 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of CID 22723865 involves the conversion of 2,4-dichloro-5-nitropyrimidine to the final product through a series of reactions.
Starting Materials
2,4-dichloro-5-nitropyrimidine, Sodium hydride, Methyl iodide, Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Wate
Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine in dry tetrahydrofuran (THF) and add sodium hydride. Stir the mixture at room temperature for 30 minutes., Step 2: Add methyl iodide dropwise to the reaction mixture and stir for an additional 2 hours., Step 3: Quench the reaction by adding water and extract the organic layer with ethyl acetate., Step 4: Wash the organic layer with water and brine, then dry over sodium sulfate., Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product., Step 6: Dissolve the crude product in a mixture of ethanol and water, and add sodium hydroxide. Stir the mixture at room temperature for 2 hours., Step 7: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate., Step 8: Wash the organic layer with water and brine, then dry over sodium sulfate., Step 9: Concentrate the organic layer under reduced pressure to obtain the final product, CID 22723865.
properties
IUPAC Name |
9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-13-12-15-9-6(10(20)16-12)14-4-17(9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTAZBNWKTYVFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 22723865 |
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